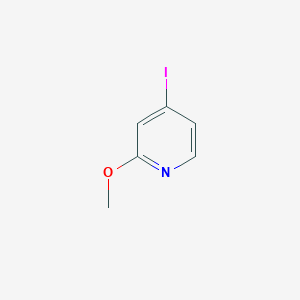

4-Iodo-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIBTPMTSDSVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567030 | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98197-72-9 | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxypyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions.

Chemical and Physical Properties

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 98197-72-9 | [1][4] |

| Molecular Formula | C₆H₆INO | [1][5] |

| Molecular Weight | 235.02 g/mol | [1] |

| Boiling Point | 106 °C at 15 Torr | [1][2][3] |

| Density (predicted) | 1.825 ± 0.06 g/cm³ | [1][2][3] |

| pKa (predicted) | 2.02 ± 0.10 | [2][3] |

| Refractive Index (predicted) | 1.598 | [1] |

| Flash Point | 104.034 °C | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, away from fire and oxidizing agents. | [2][3] |

Solubility: this compound is described as being soluble in some organic solvents.[1] While quantitative solubility data is not widely available, based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran, and likely less soluble in nonpolar solvents like hexane.

Spectral Data: The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks at approximately δ 3.86 (s, 3H, -OCH₃), 7.12-7.16 (m, 2H, pyridine protons), and 7.79 (d, 1H, J = 5.6 Hz, pyridine proton).[4]

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two common approaches are detailed below.

Method 1: From 2-Fluoro-4-iodopyridine

This method involves the nucleophilic substitution of the fluorine atom in 2-fluoro-4-iodopyridine with a methoxy group.[4]

Experimental Protocol:

-

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, add sodium methoxide (21.5 g, 398 mmol).

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by adding 300 mL of water.

-

Remove the methanol by distillation under reduced pressure.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by reduced pressure distillation to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography.

The reported crude yield for this reaction is 91%.[4]

Caption: Synthesis of this compound from 2-Fluoro-4-iodopyridine.

Method 2: From 2-Chloropyridine

This multi-step synthesis starts with the more readily available 2-chloropyridine. The key steps involve N-oxidation, nitration, etherification, iodination, and finally deoxygenation.

Experimental Workflow:

Caption: Multi-step synthesis of this compound from 2-Chloropyridine.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to carbon-bromine or carbon-chlorine bonds. This allows for selective functionalization at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.

Representative Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as XPhos.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture with stirring (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.

Representative Experimental Protocol:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

-

Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent such as THF or DMF with an amine.

-

Add the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

-

After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: General scheme for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-methoxypyridine derivatives.

Representative Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong base (e.g., NaOtBu or K₃PO₄).

-

Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Biological and Pharmacological Relevance

While specific studies on the biological activity of this compound are not readily found in the public domain, the methoxypyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.

Recent research has highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. In these studies, the methoxypyridine core serves as a crucial part of the pharmacophore, and variations in its substitution pattern can significantly impact biological activity.

Furthermore, other methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles.

Therefore, this compound represents a valuable starting material for the synthesis of novel methoxypyridine-containing compounds with potential therapeutic applications. Its utility in cross-coupling reactions allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety Information

This compound is considered to be an irritant to the eyes, skin, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1] It may have acute toxicity and could be harmful to the environment.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. Its well-defined reactivity allows for the selective introduction of a wide array of functional groups at the 4-position of the pyridine ring. While its own biological profile is not extensively documented, its role as a precursor to pharmacologically relevant methoxypyridine derivatives underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

4-Iodo-2-methoxypyridine CAS 98197-72-9

An In-Depth Technical Guide to 4-Iodo-2-methoxypyridine (CAS 98197-72-9)

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its application in synthetic chemistry. It typically appears as a colorless to light yellow liquid or a white to light yellow solid.[1][2][3] It is soluble in some organic solvents.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 98197-72-9 | [1][4][5] |

| Molecular Formula | C₆H₆INO | [1][3][5] |

| Molecular Weight | 235.02 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid / White to light yellow solid | [1][2][3] |

| Boiling Point | 106 °C at 15 Torr | [1][2] |

| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 104.034 °C | [1][6] |

| Refractive Index | 1.598 | [1][6] |

| pKa | 2.02 ± 0.10 (Predicted) | [1][2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protect from light. | [1][3][7] |

| InChI Key | JWIBTPMTSDSVQR-UHFFFAOYSA-N | [4][8][9] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves the nucleophilic substitution of a precursor like 2-fluoro-4-iodopyridine with sodium methoxide.

A multi-step synthesis starting from 2-chloropyridine has also been described, involving nitrogen oxidation, etherification, nitration, iodination, and finally, removal of the N-oxide group.[10]

Experimental Protocols

Synthesis from 2-Fluoro-4-iodopyridine[11]

This protocol details the synthesis of this compound from 2-fluoro-4-iodopyridine.

Materials:

-

Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)

-

Methanol (500 mL)

-

Sodium methoxide (21.5 g, 398 mmol)

-

Water (300 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g) in methanol (500 mL), add sodium methoxide (21.5 g).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling, quench the reaction by adding water (300 mL).

-

Remove the methanol by distillation under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent by distillation under reduced pressure to yield the crude product, this compound (56.7 g, 91% crude yield).

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the iodo-substituent on the pyridine ring.

The iodine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[11] These reactions allow for the facile introduction of a wide range of carbon-based substituents at the 4-position of the pyridine ring, enabling the construction of complex molecular architectures.

This reactivity is highly valuable in drug discovery and development. For instance, the related compound this compound-3-carboxaldehyde serves as a crucial intermediate in the synthesis of insulin-like growth factor 1-receptor (IGF-1R) inhibitors, which are investigated for their potential as anti-tumor agents.[11] The ability to functionalize the pyridine core makes this class of compounds indispensable for creating structural diversity in medicinal chemistry programs.[11]

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a key method for confirming the structure of the product.

Table 2: ¹H-NMR Data for this compound [12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.86 | Singlet (s) | 3H | -OCH₃ |

| 7.12-7.16 | Multiplet (m) | 2H | Aromatic Protons |

| 7.79 | Doublet (d), J=5.6 Hz | 1H | Aromatic Proton |

| Solvent: CDCl₃, Frequency: 400 MHz |

Infrared (IR) Spectroscopy: While specific spectra are not detailed in the search results, an IR spectrum would be expected to show characteristic peaks for C-O stretching (around 1000-1300 cm⁻¹), aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹), and C-H stretching (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 235, corresponding to the molecular formula C₆H₆INO.[1][5]

Safety and Handling

This compound is considered harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] It is essential to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses and gloves, should be worn.[1] Store the compound in a cool, dry place away from oxidizing agents, under an inert atmosphere.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 98197-72-9 [amp.chemicalbook.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. molbase.com [molbase.com]

- 7. 98197-72-9|this compound|BLD Pharm [bldpharm.com]

- 8. 98197-72-9 | this compound | Ethers | Ambeed.com [ambeed.com]

- 9. PubChemLite - this compound (C6H6INO) [pubchemlite.lcsb.uni.lu]

- 10. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | 98197-72-9 [chemicalbook.com]

An In-depth Technical Guide to 4-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-methoxypyridine, a key intermediate in organic and medicinal chemistry. The document details its physicochemical properties, a validated synthesis protocol, and its primary applications in the synthesis of complex molecules.

Core Quantitative Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative attributes.

| Property | Value | Reference |

| Molecular Weight | 235.02 g/mol | [1] |

| Molecular Formula | C₆H₆INO | [1] |

| Monoisotopic Mass | 234.94942 Da | [2] |

| Density | 1.825±0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 106 °C (at 15 Torr) | [3] |

| pKa | 2.02±0.10 (Predicted) | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| InChIKey | JWIBTPMTSDSVQR-UHFFFAOYSA-N | [4] |

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound, starting from 2-fluoro-4-iodopyridine. This protocol is intended for researchers with appropriate laboratory training and facilities.

Materials and Equipment:

-

Crude 2-fluoro-4-iodopyridine

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Water (H₂O)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 59.4 g (253 mmol) of crude 2-fluoro-4-iodopyridine in methanol with stirring until the solid is completely dissolved.[5]

-

Reaction: To the solution, add 21.5 g (398 mmol) of sodium methoxide.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[5]

-

Quenching: After the reaction is complete, cool the mixture and add 300 mL of water to quench the reaction.[5]

-

Extraction: Remove the methanol by distillation under reduced pressure. Extract the aqueous mixture with ether.[5]

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.[5]

-

Solvent Removal: Remove the ether by reduced pressure distillation to yield the crude product, this compound. A crude yield of approximately 91% (56.7 g) can be expected.[5]

-

Confirmation: The structure of the product can be confirmed by ¹H-NMR spectroscopy.[5]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for introducing the 2-methoxypyridin-4-yl moiety into more complex molecules. The high reactivity of the iodine atom at the 4-position makes it an ideal substrate for various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyridines. These derivatives are of significant interest in medicinal chemistry and materials science.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

The diagram below outlines the role of this compound as a key intermediate in the synthesis of more complex molecules through various cross-coupling reactions.

Caption: Role as an intermediate in organic synthesis.

References

In-Depth Technical Guide to the Structure Elucidation of 4-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Iodo-2-methoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. This document details the physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data that confirms its molecular structure.

Core Compound Information

This compound is a substituted pyridine derivative with the iodine atom at the 4-position and a methoxy group at the 2-position. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 98197-72-9 | [1][2] |

| Molecular Formula | C₆H₆INO | [1][2] |

| Molecular Weight | 235.02 g/mol | [1][2] |

| Appearance | White to light yellow solid or colorless to light yellow liquid | [3] |

| Boiling Point | 106 °C at 15 Torr | [3] |

| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 2-fluoro-4-iodopyridine. The detailed experimental protocol is as follows:

Materials:

-

Crude 2-fluoro-4-iodopyridine

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in 500 mL of methanol, sodium methoxide (21.5 g, 398 mmol) is added.[1]

-

The reaction mixture is then heated to reflux and maintained at this temperature for 3 hours.[1]

-

After the reaction is complete, the mixture is cooled, and 300 mL of water is added to quench the reaction.[1]

-

Methanol is removed from the mixture by distillation under reduced pressure.[1]

-

The remaining aqueous mixture is extracted with diethyl ether.[1]

-

The organic layers are combined and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by rotary evaporation to yield the crude product, this compound. A crude yield of 91% has been reported for this procedure.[1]

Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. The logical workflow for this process, from synthesis to final structure confirmation, is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy:

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.79 | Doublet (d) | 1H | H-6 | 5.6 |

| 7.12-7.16 | Multiplet (m) | 2H | H-3, H-5 | - |

| 3.86 | Singlet (s) | 3H | -OCH₃ | - |

The ¹H-NMR data was reported in CDCl₃ at 400 MHz.[1]

The downfield doublet at 7.79 ppm is characteristic of the proton at the 6-position, adjacent to the nitrogen atom. The multiplet between 7.12-7.16 ppm corresponds to the protons at the 3 and 5-positions. The singlet at 3.86 ppm, integrating to three protons, is indicative of the methoxy group.

¹³C-NMR Spectroscopy:

| Predicted Chemical Shift (δ) ppm | Assignment |

| 160-165 | C-2 |

| 150-155 | C-6 |

| 120-125 | C-3 |

| 115-120 | C-5 |

| 90-95 | C-4 |

| 50-55 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for this compound was not found in the search results, the expected characteristic absorption bands are listed below based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250-1000 | C-O stretch | Aryl ether |

| ~850-750 | C-H out-of-plane bend | Aromatic |

| ~600-500 | C-I stretch | Iodo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Predicted mass spectral data for this compound is presented below.[4]

| m/z | Ion |

| 235.96 | [M+H]⁺ (Molecular Ion + H) |

| 234.95 | [M]⁺ (Molecular Ion) |

| 257.94 | [M+Na]⁺ (Molecular Ion + Na) |

The molecular ion peak at m/z 235 would confirm the molecular weight of the compound.

Conclusion

The collective evidence from ¹H-NMR, and anticipated data from ¹³C-NMR, IR, and mass spectrometry, in conjunction with a reliable synthetic pathway, unequivocally confirms the structure of this compound. This in-depth guide provides researchers and scientists with the necessary information for the synthesis, purification, and characterization of this important chemical intermediate.

References

1H NMR spectrum of 4-Iodo-2-methoxypyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methoxypyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document details the chemical shift assignments, coupling constants, and the experimental protocol for acquiring the spectrum.

This compound (C₆H₆INO) is a substituted pyridine derivative. The pyridine ring contains three aromatic protons at positions 3, 5, and 6, and the methoxy group at position 2 contributes three methyl protons. The iodine atom at position 4 significantly influences the electronic environment of the neighboring protons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The quantitative data is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -OCH₃ | 3.86 | Singlet (s) | - | 3H |

| H-3, H-5 | 7.12 - 7.16 | Multiplet (m) | - | 2H |

| H-6 | 7.79 | Doublet (d) | 5.6 | 1H |

Table 1: ¹H NMR Data for this compound in CDCl₃ at 400 MHz.[1]

Spectral Interpretation

The spectrum displays three distinct signals corresponding to the different proton environments in the molecule.

-

Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.86 ppm, integrating to three protons. This signal is characteristic of the methyl protons of the methoxy group, which are not coupled to any other protons.

-

Aromatic Protons (H-3, H-5, H-6):

-

The signal furthest downfield at 7.79 ppm corresponds to the proton at position 6 (H-6).[1] It appears as a doublet with a coupling constant of J = 5.6 Hz, which is a typical value for ortho-coupling between H-5 and H-6 in a pyridine ring.

-

A complex multiplet observed between 7.12 and 7.16 ppm integrates to two protons.[1] This signal arises from the overlapping resonances of the protons at positions 3 (H-3) and 5 (H-5). H-5 is expected to be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. H-3 would appear as a doublet due to meta-coupling with H-5. The overlap of these patterns results in the observed multiplet.

-

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tube

-

400 MHz NMR Spectrometer (e.g., Bruker Avance III or similar)

-

Pipettes and vial

Procedure:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: The resulting solution was transferred into a 5 mm NMR tube.

-

Spectrometer Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet.

-

Data Acquisition: The spectrometer was tuned and shimmed on the sample to ensure a homogeneous magnetic field. The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.[1] Standard acquisition parameters were used, including a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was processed using an appropriate software package (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or internal TMS (δ = 0.00 ppm).

Visualization

The structural assignment of the protons in this compound is illustrated in the following diagram.

Caption: Structure of this compound with proton assignments.

References

Spectroscopic Profile of 4-Iodo-2-methoxypyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-2-methoxypyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.79 | Doublet (d) | 5.6 | 1H | H-6 |

| 7.12-7.16 | Multiplet (m) | - | 2H | H-3, H-5 |

| 3.86 | Singlet (s) | - | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~164 | C-2 |

| ~152 | C-6 |

| ~125 | C-5 |

| ~115 | C-3 |

| ~95 | C-4 |

| ~54 | -OCH₃ |

Table 3: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for this compound is not available in the reviewed literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Expected) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | C-O-C asymmetric stretch |

| 1050-1000 | C-O-C symmetric stretch |

| Below 600 | C-I stretch |

Table 4: Mass Spectrometry (MS) Data

Experimental mass spectrometry data obtained through electron ionization (EI) is not available. The following table presents predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M]+ | 234.94887 |

| [M+H]⁺ | 235.95670 |

| [M+Na]⁺ | 257.93864 |

| [M+K]⁺ | 273.91258 |

| [M+NH₄]⁺ | 252.98324 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

The sample is then placed on the crystal, and firm contact is ensured using a pressure clamp.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Iodo-2-methoxypyridine, a heterocyclic compound relevant in organic synthesis and as an intermediate in pharmaceutical development.[1] This document consolidates key data, outlines experimental procedures for its synthesis, and presents a generalized protocol for the determination of its boiling point.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₆H₆INO.[1] It typically presents as a colorless to light yellow or pale yellow liquid.[2][3][4] The compound is soluble in some organic solvents.[1] For safe handling and to maintain product quality, it should be stored in a cool, dry, well-ventilated place under an inert gas like nitrogen or argon, away from light, strong oxidizing agents, strong acids, and strong bases.[1][2][4]

Data Presentation: Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some values are predicted based on computational models.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₆H₆INO | - | [1][5][6] |

| Molecular Weight | 235.02 g/mol | - | [5][6] |

| Boiling Point | 106 °C | at 15 Torr | [1][2] |

| 106 - 108 °C | at 30 Torr | [4] | |

| Density | 1.825 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 2.02 ± 0.10 | Predicted | [2] |

| Flash Point | 104.034 °C | - | [1] |

| Vapor Pressure | 0.038 mmHg | at 25 °C | [1] |

| Appearance | Colorless to light yellow liquid | - | [2][3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of crude 2-fluoro-4-iodopyridine with sodium methoxide in methanol.[5]

Materials:

-

Crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol)

-

Methanol (500 mL)

-

Sodium methoxide (21.5 g, 398 mmol)

-

Water (300 mL)

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

500 mL of methanol is added to 59.4 g of crude 2-fluoro-4-iodopyridine and stirred until complete dissolution.[5]

-

21.5 g of sodium methoxide is subsequently added to the solution.[5]

-

The reaction mixture is heated to reflux for a period of 3 hours.[5]

-

After the reaction is complete, it is quenched by the addition of 300 mL of water.[5]

-

Methanol is removed from the mixture via distillation under reduced pressure.[5]

-

The remaining aqueous mixture is extracted with ether.[5]

-

The organic layers are combined and dried over anhydrous sodium sulfate.[5]

-

Following filtration, the solvent is removed by reduced pressure distillation to yield the crude product, this compound.[5]

This procedure resulted in a crude yield of 56.7 g (91%).[5] The structure of the product was confirmed by ¹H-NMR spectroscopy.[5]

General Protocol for Boiling Point Determination (at Reduced Pressure)

While a specific experimental protocol for determining the boiling point of this compound was not found, a standard laboratory method for such a determination at reduced pressure is described below. This is relevant as the reported boiling points are at pressures below atmospheric.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump with a manometer

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The vacuum pump is connected and the system is evacuated to the desired pressure (e.g., 15 or 30 Torr), which is monitored with the manometer.

-

Once the pressure is stable, the heating mantle is turned on and the temperature is gradually increased.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing into the receiving flask. This temperature is the boiling point at that specific pressure.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol section.

Caption: Workflow for the synthesis of this compound.

References

Reactivity Profile of 4-Iodo-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing pyridine nitrogen, and the reactive iodo group, make it a valuable substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in modern cross-coupling chemistry.

Physical and Chemical Properties

This compound is a white to light yellow solid or a colorless to light yellow liquid, soluble in many common organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 98197-72-9 | [1] |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | White to light yellow solid or colorless to light yellow liquid | [1][2] |

| Boiling Point | 106 °C (at 15 Torr) | [1] |

| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.02 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-4-iodopyridine, with sodium methoxide.[3]

Experimental Protocol: Synthesis from 2-Fluoro-4-iodopyridine[3]

To a solution of crude 2-fluoro-4-iodopyridine (59.4 g, 253 mmol) in methanol (500 mL) is added sodium methoxide (21.5 g, 398 mmol). The reaction mixture is heated to reflux for 3 hours. Upon completion, the reaction is quenched by the addition of water (300 mL), and the methanol is removed under reduced pressure. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation under reduced pressure to afford the crude product, this compound.

Yield: 56.7 g (91% crude yield).[3] ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.79 (d, J = 5.6 Hz, 1H), 7.16-7.12 (m, 2H), 3.86 (s, 3H).[3]

Reactivity Profile

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the 2-methoxy group, influences the reactivity at the C-4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of aryl and heteroaryl boronic acids to furnish the corresponding 4-substituted-2-methoxypyridines.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 100 | 12 | 85-95 (analogous) | [4] |

| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 90-98 (analogous) | [4] |

| (4-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 (analogous) | [4] |

To a reaction vessel are added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. This compound undergoes efficient coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | DMF | 60 | 6 | 85-95 (analogous) | [5] |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 (analogous) | [5] |

| 1-Hexyne | Pd(P(t-Bu)₃)₂ (2) | - (Copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 (analogous) | [5] |

To a Schlenk flask are added this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere. A degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.2 eq.). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This compound can be coupled with a wide range of primary and secondary amines to produce 4-amino-2-methoxypyridine derivatives.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. rsc.org [rsc.org]

Stability and Storage of 4-Iodo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-Iodo-2-methoxypyridine. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental results. While specific quantitative stability data under various stress conditions are not extensively available in the public domain, this guide consolidates the existing knowledge on proper handling and storage and outlines a general framework for conducting stability assessments.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, it is imperative to follow the recommended storage and handling procedures. The following tables summarize the key recommendations based on available safety data sheets and chemical supplier information.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | Store refrigerated; 2-8°C is commonly recommended. | [1][2][3] |

| Atmosphere | Store in a tightly closed container in a dry place. | [2] |

| Light | Protect from light. | [4] |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen). | [4] |

Table 2: Recommended Handling Procedures for this compound

| Procedure | Recommendation | Source(s) |

| Ventilation | Use only in a chemical fume hood. | [2] |

| Personal Protective Equipment (PPE) | Wear safety glasses, appropriate protective gloves, and protective clothing to prevent skin exposure. | [2] |

| Respiratory Protection | Avoid breathing dust, vapor, mist, or gas. | [2][5] |

| Hygiene | Wash hands thoroughly after handling. | [5] |

| Spills | Clean-up should be handled by qualified personnel familiar with the substance. Transfer to a closable, labeled container for disposal. | [2] |

Chemical Stability and Incompatibilities

This compound is generally considered stable when stored under the recommended conditions[4][6]. However, its stability can be compromised by exposure to certain conditions and substances.

Conditions to Avoid:

-

Heat, flames, and sparks: As a general precaution with organic chemicals, exposure to high temperatures and ignition sources should be avoided[2].

Incompatible Materials:

-

Strong acids and alkalis: Contact with strong acids or bases may lead to degradation.

-

Strong oxidizing and reducing agents: These substances can react with this compound, leading to decomposition[6].

Hazardous Decomposition Products:

-

Under fire conditions, thermal decomposition may produce toxic fumes, including carbon oxides[2][6].

Visualization of Stability and Experimental Workflow

The following diagrams illustrate the key considerations for maintaining the stability of this compound and a general workflow for conducting a stability study.

Experimental Protocols for Stability Assessment

General HPLC Method for Purity Assessment

Based on methods described for related compounds, a reverse-phase HPLC method would be a suitable starting point for analyzing this compound.

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series or equivalent)[1].

-

Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax SB-C8, 4.6 x 150 mm, 5 µm)[1].

-

Mobile Phase: A gradient elution using:

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 10-20 minutes.

-

Flow Rate: Approximately 1.0-1.5 mL/min[1].

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 254 nm).

-

Temperature: 25-30°C.

Forced Degradation Study Protocol

To understand the degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution and expose to the following conditions:

-

Acidic: Add a strong acid (e.g., 1N HCl) and heat (e.g., 60-80°C).

-

Basic: Add a strong base (e.g., 1N NaOH) and heat.

-

Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal: Heat the solid compound or a solution at an elevated temperature.

-

Photolytic: Expose a solution to UV light.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by the developed HPLC method. The appearance of new peaks indicates the formation of degradation products.

-

Peak Purity and Identification: Use a diode array detector to check for peak purity. If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, providing insights into the degradation pathway.

Conclusion

While this compound is a stable compound under recommended storage conditions, its integrity is paramount for its use in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize the risk of degradation and ensure the quality of their starting materials. For applications requiring a comprehensive understanding of its stability profile, the implementation of a formal stability study using techniques such as HPLC and LC-MS is strongly recommended.

References

- 1. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]

- 2. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

4-Iodo-2-methoxypyridine: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-Iodo-2-methoxypyridine (CAS No. 98197-72-9). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.

Physicochemical and Hazard Information

This compound is a substituted pyridine derivative used in organic synthesis.[1] Understanding its physical properties and inherent hazards is fundamental to its safe handling.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | [1] |

| Molar Mass | 235.02 g/mol | [1] |

| Appearance | White to light yellow solid or colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 106 °C (at 15 Torr) | [1][2] |

| Density | 1.825 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 104.034 °C | [1] |

| pKa | 2.02 ± 0.10 (Predicted) | [1][2] |

| Vapor Pressure | 0.038 mmHg at 25°C | [1] |

| Solubility | Soluble in some organic solvents | [1] |

GHS Hazard Classification

While a definitive GHS classification for this compound is not consistently available, data from structurally similar compounds, such as other substituted iodopyridines and methoxypyridines, suggests the following classifications.[4][5][6] It is imperative to handle the compound as if it possesses these hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[5]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is crucial when working with this compound to mitigate exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit should be worn.[4]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][6]

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry place.[1] For long-term storage, it is recommended to keep it under an inert gas (nitrogen or argon) at 2-8 °C.[1][2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for disposal.[7]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7][8]

Workflow and Logic Diagrams

To visually represent the safety and handling procedures, the following diagrams have been generated using Graphviz.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision-making process for first aid response to exposure.

This technical guide is intended as a starting point for the safe handling of this compound. It is essential to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to adhere to all institutional and regulatory safety protocols.

References

- 1. chembk.com [chembk.com]

- 2. 98197-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

In Vitro Screening of 4-Iodo-2-methoxypyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of novel 4-iodo-2-methoxypyridine analogs. The document outlines detailed experimental protocols for primary high-throughput screening, secondary validation assays, and cell-based cytotoxicity assessments. It also includes structured data presentation and visualizations of key experimental workflows and a representative signaling pathway to facilitate understanding and application in a drug discovery context.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse analog libraries. The methoxypyridine core is a common feature in many biologically active compounds, including kinase inhibitors. This guide details a systematic approach to the in vitro screening of a library of this compound analogs to identify and characterize potential lead compounds.

Data Presentation: In Vitro Screening Cascade

The following tables summarize the hypothetical in vitro screening data for a representative set of this compound analogs. This tiered screening approach allows for the efficient identification and prioritization of compounds for further development.

Table 1: Primary High-Throughput Screening (HTS) Data - Kinase Inhibition

| Compound ID | Structure | % Inhibition at 10 µM (Kinase Target: PI3Kα) |

| IMP-001 | This compound | 5.2 |

| IMP-002 | 2-methoxy-4-phenylpyridine | 45.8 |

| IMP-003 | 4-(4-fluorophenyl)-2-methoxypyridine | 85.3 |

| IMP-004 | 2-methoxy-4-(thiophen-2-yl)pyridine | 62.1 |

| IMP-005 | 4-(1H-indol-5-yl)-2-methoxypyridine | 92.7 |

Table 2: Secondary Assay Data - IC50 Determination for PI3Kα

| Compound ID | IC50 (nM) for PI3Kα |

| IMP-003 | 75.4 |

| IMP-005 | 22.1 |

| Reference Inhibitor | 15.8 |

Table 3: Cell-Based Assay Data - Cytotoxicity in MCF-7 Breast Cancer Cell Line

| Compound ID | CC50 (µM) in MCF-7 Cells |

| IMP-003 | 12.5 |

| IMP-005 | 5.8 |

| Doxorubicin (Control) | 0.9 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for in vitro compound screening.

Primary High-Throughput Screening: PI3Kα Kinase Assay

This assay is designed to rapidly assess the inhibitory activity of the this compound analogs against a specific kinase target, in this case, PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

-

Acoustic liquid handler (e.g., Echo 550)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a stock solution of each test compound in 100% DMSO.

-

Using an acoustic liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate to achieve a final concentration of 10 µM. Control wells receive 100 nL of DMSO.

-

Add 5 µL of a solution containing the PI3Kα enzyme in kinase buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 and ATP in kinase buffer to each well.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate the percentage inhibition for each compound relative to the DMSO controls.

Secondary Assay: IC50 Determination

This experiment determines the concentration of the active compounds required to inhibit 50% of the kinase activity (IC50).

Materials:

-

Same as for the primary HTS assay.

Procedure:

-

Prepare serial dilutions of the "hit" compounds (those showing significant inhibition in the primary screen) in 100% DMSO. A common concentration range is from 100 µM to 0.1 nM in a 10-point, 3-fold dilution series.

-

Follow the same procedure as the primary HTS assay to measure kinase activity at each compound concentration.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cell-Based Assay: MTT Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability of a cancer cell line.

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear-bottom plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3K.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro screening of the this compound analog library.

Methodological & Application

Synthesis of 4-Iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine

Introduction

4-Iodo-2-methoxypyridine is a valuable substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the methoxy group and the iodine atom at specific positions on the pyridine ring allows for diverse downstream functionalization through various cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-fluoro-4-iodopyridine.

Principle of the Reaction

The synthesis is based on the nucleophilic aromatic substitution of the fluorine atom at the C-2 position of the pyridine ring by a methoxide anion. The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the presence of electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.[1][2]

In this specific reaction, the highly electronegative fluorine atom at the C-2 position is an excellent leaving group, facilitating its displacement by the incoming sodium methoxide nucleophile.[3][4] The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reagents and to facilitate the substitution process.

Materials and Methods

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Fluoro-4-iodopyridine | ≥98% | Commercially Available |

| Sodium Methoxide (NaOMe) | ≥97% | Commercially Available |

| Anhydrous Methanol (MeOH) | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commerically Available |

| Saturated aq. Sodium Bicarbonate | Laboratory Grade | N/A |

| Brine (Saturated aq. NaCl) | Laboratory Grade | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | N/A |

| Diethyl Ether | ACS Grade | Commercially Available |

Physicochemical Data of Key Compounds

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |

| 2-Fluoro-4-iodopyridine | C₅H₃FIN | 222.99 | 57 | 223 |

| This compound | C₆H₆INO | 235.02 | N/A | N/A |

Experimental Protocol

Synthesis of this compound

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodopyridine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting material) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford the pure product.

Proposed Reaction Conditions Summary

| Parameter | Value |

| Reactant | 2-Fluoro-4-iodopyridine |

| Reagent | Sodium Methoxide |

| Stoichiometry | 1.2 eq of NaOMe |

| Solvent | Anhydrous Methanol |

| Temperature | Reflux (approx. 65°C) |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up with DCM extraction |

| Purification | Column Chromatography or Recrystallization |

Logical Workflow of the Synthesis

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodo-2-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of its boronic acid reagents.[2] The 4-iodo-2-methoxypyridine core is a valuable building block in medicinal chemistry, appearing in numerous biologically active molecules.[3] These application notes provide detailed protocols and guidance for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Core Concepts: The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This step is often rate-determining.[1][4]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide.[1][5]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions used for coupling aryl iodides, including heteroaryl systems like this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | 1,4-Dioxane | 70-80 | 60-80 | A standard, commercially available catalyst.[6][7] |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate-High | Prone to deactivation with some pyridine substrates.[8] |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane | 25-100 | High | Bulky, electron-rich ligands stabilize the catalyst and promote efficient coupling.[6][9] |

| XPhos Pd G2 (1-3) | - | K₃PO₄ (2-3) | Dioxane/H₂O | 100 | >95 | Pre-catalyst offering high activity, suitable for challenging substrates.[6] |

| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 70-90 | A common Pd(II) precatalyst that is reduced in situ.[10] |

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Objective: To synthesize 2-methoxy-4-phenylpyridine.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-